Pharmacodynamics of Enalaprilat in Renal Hypertensive Rat Models: A Technical Guide
Pharmacodynamics of Enalaprilat in Renal Hypertensive Rat Models: A Technical Guide
This technical guide provides an in-depth analysis of the pharmacodynamic effects of enalaprilat, the active metabolite of enalapril, in established rat models of renal hypertension. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular and renal pharmacology. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines common experimental protocols, and visualizes critical pathways and workflows.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Enalaprilat exerts its therapeutic effects by competitively inhibiting the Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a critical component of the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[1] By blocking ACE, enalaprilat prevents the conversion of the inactive peptide Angiotensin I to the potent vasoconstrictor Angiotensin II. This inhibition leads to reduced plasma levels of Angiotensin II, which in turn causes vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure and renal sodium retention.[1][2]
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Enalaprilat.
Experimental Model: Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension
The most common model for studying renovascular hypertension is the two-kidney, one-clip (2K1C) Goldblatt model.[3] This model effectively mimics human renovascular hypertension, where stenosis of a renal artery leads to renin-dependent hypertension.[4] The procedure involves placing a clip on one renal artery, which reduces blood flow to that kidney, causing ischemia.[3] This ischemic kidney then increases its secretion of renin, activating the RAAS and leading to a sustained rise in systemic blood pressure.[3][5]
Caption: Experimental workflow for the 2K1C renal hypertensive rat model.
Pharmacodynamic Effects of Enalaprilat
Enalaprilat administration leads to a significant reduction in mean arterial pressure (MAP) in hypertensive rat models. This antihypertensive effect is accompanied by profound changes in renal hemodynamics. Notably, enalaprilat increases renal blood flow (RBF), primarily by inducing preglomerular vasodilation and thereby reducing renal vascular resistance (RVR).[6][7][8] In some studies, the glomerular filtration rate (GFR) remains largely unchanged despite the drop in systemic pressure.[2][6][7]
Table 1: Quantitative Effects of Enalapril/Enalaprilat on Hemodynamic Parameters
| Rat Model | Drug & Dose | Parameter | Control/Baseline Value | Treated Value | Reference |
|---|---|---|---|---|---|
| TGR(mRen2)27 | Enalapril | Glomerular Capillary Pressure | 54 ± 1 mm Hg | 50 ± 1 mm Hg | [6][7] |
| TGR(mRen2)27 | Enalapril | Renal Blood Flow (RBF) | 6.5 ± 0.5 mL/min/g | 9.0 ± 0.7 mL/min/g | [6][7] |
| 2K1C Hypertensive | Enalaprilat (IV) | Clipped Kidney DTPA Clearance | - | Reduced by 40% | [9] |
| Hydropenic Normotensive | Enalaprilat (low-dose) | Renal Vascular Resistance (RVR) | 17.8 ± 1.1 mm Hg·mL⁻¹·min⁻¹·g | 13.7 ± 1.1 mm Hg·mL⁻¹·min⁻¹·g | [8] |
| Spontaneously Hypertensive | Enalapril (25 mg/kg/day) | Mean Arterial Pressure (MAP) | 159 ± 5 mm Hg | 114 ± 3 mm Hg |[10] |
TGR(mRen2)27: Transgenic rats harboring the mouse Renin-2 gene; DTPA: Diethylenetriaminepentaacetic acid.
Beyond its hemodynamic effects, long-term treatment with enalapril demonstrates significant renoprotective properties. It effectively reduces albuminuria, a key marker of glomerular injury.[6][7][11] This improvement in renal function is associated with the prevention of glomerulosclerosis.[6][7] The beneficial effects on the kidney are attributed to both the control of systemic hypertension and the suppression of the intrarenal RAAS.[6][7]
Table 2: Effects of Enalapril on Renal Injury Markers
| Rat Model | Drug & Dose | Parameter | Control/Untreated Value | Treated Value | Reference |
|---|---|---|---|---|---|
| TGR(mRen2)27 | Enalapril | Albuminuria | 59 ± 6 mg/day | 9 ± 2 mg/day | [6][7] |
| 5/6 Renal Ablation | Enalapril (40 mg/L) | Systolic Blood Pressure (SBP) | ~150 mm Hg (Vehicle) | 124 ± 5 mm Hg | [12] |
| 2K1C Hypertensive | Enalapril (alone) | Albuminuria | Significantly increased | No significant effect | [11] |
| 2K1C Hypertensive | Enalapril + Nitrendipine | Albuminuria | Significantly increased | Not significantly different from normotensive controls |[11] |
Experimental Protocols
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Animal Model : Male Sprague-Dawley or Wistar rats (e.g., 350-400 g) are commonly used.[3]
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Anesthesia : Rats are anesthetized, typically with an intraperitoneal injection of 10% chloral hydrate (0.3 ml/100 g) or isoflurane.[3][4]
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Surgical Procedure :
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A flank or lumbar incision is made to expose the left kidney and its renal artery.[3][5]
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The renal artery is carefully isolated from the renal vein and surrounding tissues by blunt dissection.[3]
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A U-shaped silver or titanium clip with a precisely defined internal gap (e.g., 0.23 mm) is placed around the left renal artery to induce stenosis.[3][5] The contralateral (right) kidney is left untouched.
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The incision is closed in layers. Sham-operated control animals undergo the same procedure without the placement of the clip.[3]
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Post-Operative Care & Development : Animals are allowed to recover for a period of 4 to 7 weeks, during which hypertension develops. Blood pressure is monitored periodically to confirm the hypertensive state.[5][11]
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Enalaprilat Administration : For acute studies, enalaprilat is administered intravenously. A typical dose is 30 micrograms/kg.[9]
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Enalapril Administration : For chronic studies, enalapril is often administered orally, for instance, at a dose of 2.5 mg/kg twice daily via gastric intubation or mixed in drinking water.[10][13]
-
Blood Pressure Measurement : Blood pressure can be measured directly via arterial catheterization or non-invasively using tail-cuff plethysmography.[3][5]
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Renal Function Assessment : Renal clearance studies using agents like technetium-99m-DTPA are performed to assess GFR and RBF in the clipped and unclipped kidneys.[9] Urine is collected over 24-hour periods to measure albumin or protein excretion rates.[14]
Caption: Logical cascade of Enalaprilat's therapeutic effects in renal hypertension.
Conclusion
Enalaprilat effectively lowers blood pressure and confers significant renoprotective effects in rat models of renovascular hypertension. Its primary mechanism involves the inhibition of ACE within the RAAS, leading to favorable hemodynamic changes including reduced systemic and renal vascular resistance. The data consistently show that treatment can ameliorate key markers of renal damage such as albuminuria and glomerulosclerosis. The 2K1C Goldblatt rat model remains a valuable and relevant tool for investigating the pharmacodynamics of ACE inhibitors and developing novel therapies for renovascular hypertension.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of Angiotensin II Type 1A Receptor on ACE2, Neprilysin and KIM-1 in Two Kidney One Clip (2K1C) Model of Renovascular Hypertension [frontiersin.org]
- 5. ijpp.com [ijpp.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Enalapril and renal function in hypertensive rats transgenic for mouse renin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Enalaprilat-enhanced renography in a rat model of renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differing effects of enalapril and losartan on renal medullary blood flow and renal interstitial hydrostatic pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Effects of combination therapy with enalapril and losartan on the rate of progression of renal injury in rats with 5/6 renal mass ablation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Evaluation of enalapril affecting the renin-angiotensin system in normal and stress-induced rats based on urinary metabolites of amines and cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
